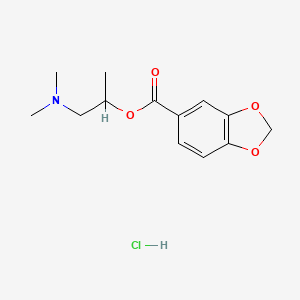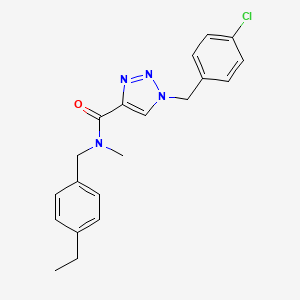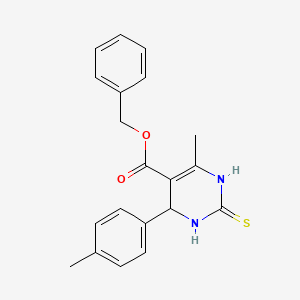![molecular formula C13H10N4 B4055844 5-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B4055844.png)
5-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine
Vue d'ensemble
Description
5-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine is a useful research compound. Its molecular formula is C13H10N4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 222.090546336 g/mol and the complexity rating of the compound is 240. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
5-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine and related compounds have been synthesized and characterized for various scientific research applications. For instance, Ajani et al. (2019) detailed the dimethylformamide-mediated synthesis and characterization of novel pyrazole- and pyrimidine-based 3,4-dihydropyrimidine-2(1H)-thione derivatives. These compounds, derived from the multicomponent reaction of benzaldehyde, acetyl acetone, and thiourea, show promise for further investigation regarding their biological activities and pharmacological potential for new drug discovery (Ajani et al., 2019).
Antimicrobial Studies
Kumar et al. (2014) synthesized pyrimidine pyrazole derivatives and conducted antimicrobial studies. Their research focused on the synthesis of 1,3-dimethyl-6-hydroxy-2,4-dioxo-5-(1′-phenyl-3′-aryl-1H-pyrazol-5′-yl)-1,2,3,4-tetrahydropyrimidines and evaluated their antimicrobial activity against bacteria and fungi. Notably, compound 5g was found to be the most active, with significant antimicrobial properties (Kumar et al., 2014).
Antiinflammatory Applications
Research into pyrazolo[1,5-a]pyrimidines has shown their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) without ulcerogenic activity. Auzzi et al. (1983) synthesized pyrazolo[1,5-a]pyrimidines and tested their anti-inflammatory properties. Their findings suggest that these compounds, particularly 4-ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one, exhibit high activity and a better therapeutic index than traditional NSAIDs, such as phenylbutazone and indomethacin (Auzzi et al., 1983).
Anticancer Potential
The anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives has been a significant focus of research. Arias-Gómez et al. (2021) provided an overview of the current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines, discussing their anticancer potential and enzymatic inhibitory activity. This suggests the promising role of these compounds in the development of new cancer treatments (Arias-Gómez et al., 2021).
Antiproliferative Evaluation
One-pot synthesis methods for pyrazolo[3,4-d]pyrimidine derivatives have been developed, showing excellent in vitro antitumor activity against various cancer cell lines. Huang et al. (2012) highlighted compounds with better potency against NCI-H226 and NPC-TW01 cancer cells, demonstrating the antiproliferative capabilities of these derivatives (Huang et al., 2012).
Propriétés
IUPAC Name |
5-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4/c1-2-10(12-7-14-9-15-8-12)6-11(3-1)13-4-5-16-17-13/h1-9H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMCCTXOPCVWNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=CN=C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1H-imidazol-1-yl)-N-{[6-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-1-propanamine](/img/structure/B4055777.png)
![5-{[(2,3-dimethylphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4055786.png)

![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B4055794.png)
![2-{[4-(4-ethoxyphenyl)-1-phthalazinyl]thio}-N-phenylacetamide](/img/structure/B4055806.png)

![3-allyl-5-[(5-bromo-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4055815.png)
![N-[(2-bromophenyl)(phenyl)methyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B4055817.png)
![N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4055828.png)
![3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4055837.png)
![2-{[(2-oxocyclohexylidene)methyl]amino}benzamide](/img/structure/B4055859.png)

![3-(3-chlorophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B4055873.png)
